Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]-
Description
Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]- is a substituted aromatic compound featuring a benzene ring with two distinct functional groups:
- 1-Ethenyl (vinyl) group: Enhances conjugation and reactivity due to its electron-rich π-system.
- 4-[(4-Methylphenyl)thio] group: A thioether linkage to a para-methyl-substituted benzene, introducing steric bulk and moderate electron-donating effects from the methyl group.
Properties
CAS No. |
835605-46-4 |
|---|---|
Molecular Formula |
C15H14S |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
1-ethenyl-4-(4-methylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C15H14S/c1-3-13-6-10-15(11-7-13)16-14-8-4-12(2)5-9-14/h3-11H,1H2,2H3 |
InChI Key |
GVKCLOSKDSYQNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]- typically involves the reaction of 4-methylthiophenol with 1-bromo-4-vinylbenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]- can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]- has shown significant potential in medicinal chemistry, particularly in the following areas:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effect observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Antifungal activity |
The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
Studies have demonstrated the compound's ability to reduce inflammation. In vitro studies showed a decrease in pro-inflammatory cytokines in macrophage cultures, while in vivo models indicated reduced edema in acute inflammation models .
Materials Science
In materials science, Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]- is utilized for its unique properties:
Polymer Production
This compound can serve as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance performance characteristics such as strength and resistance to degradation.
Dyes and Pigments
Due to its vibrant color properties, it is explored as a potential dye or pigment component in various applications, including textiles and coatings.
Industrial Applications
Benzene derivatives are often employed in the chemical industry for various applications:
Synthesis of Fine Chemicals
The compound can act as an intermediate in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. Its thioether functionality allows for diverse chemical transformations that are valuable in synthetic routes.
Catalysts
Research has indicated that compounds similar to Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]- can be used as catalysts in organic reactions, enhancing reaction rates and selectivity .
Study on Antimicrobial Activity
A recent study synthesized several thioether derivatives, including Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]-, evaluating their antibacterial properties. The results indicated effective inhibition of Gram-positive bacteria, suggesting therapeutic potential against bacterial infections.
Evaluation of Anti-inflammatory Properties
Another research project focused on the anti-inflammatory effects of various thioether compounds. Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]- was found to significantly reduce inflammation markers in a murine model of arthritis, highlighting its potential role in treating inflammatory diseases.
Mechanism of Action
The mechanism by which Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]- exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with specific proteins or enzymes, altering their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physical, chemical, and electronic properties.
Substituent Variations in Thioether-Linked Aromatics
Substituent Effects on Key Properties
Electronic Effects
- Electron-Donating Groups (e.g., methyl) : Stabilize the thioether linkage, reducing oxidation susceptibility (e.g., target compound vs. nitro-substituted analogs) .
- Electron-Withdrawing Groups (e.g., nitro) : Increase polarity and reactivity toward nucleophilic substitution but reduce thermal stability .
Steric Effects
- Bulkier Groups (e.g., isopropyl): Reduce crystallinity and solubility in nonpolar solvents (e.g., ’s compound) .
- Linear Groups (e.g., ethynyl) : Enhance planarity, improving π-π stacking in materials science applications .
Optoelectronic Properties
- Compounds with extended conjugation (e.g., ethenyl or ethynyl groups) exhibit redshifted absorption/emission spectra.
Reactivity Trends
Biological Activity
Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]- is characterized by a vinyl group attached to a benzene ring, with a thioether substituent. The synthesis typically involves the reaction of appropriate thiophenol derivatives with vinylbenzene under controlled conditions. This compound serves as a building block for more complex organic molecules and has been utilized in various chemical reactions such as oxidation and substitution reactions.
The biological activity of Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]- is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects such as antimicrobial, anti-inflammatory, and anticancer activities. The specific pathways involved depend on the target's nature and the biological context .
Antimicrobial Activity
Research indicates that compounds similar to Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]- exhibit significant antimicrobial properties. For instance, derivatives containing thiazole or thiourea moieties have demonstrated antibacterial and antifungal activities. In vitro studies have shown that certain synthesized compounds have minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, thiazole derivatives related to this compound were tested against various cancer cell lines (e.g., SK-Hep-1 liver cancer cells), revealing promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) analyses indicated that specific substitutions on the phenyl ring significantly enhance anticancer activity .
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
In one study, researchers synthesized a series of thiazole derivatives from Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]-. These compounds were evaluated for their cytotoxic effects against HepG2 hepatocellular carcinoma cells using MTT assays. Notably, some derivatives exhibited IC50 values below 2 μg/mL, indicating high potency against cancer cells .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of synthesized compounds derived from Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]-. The compounds were screened against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives displayed significant antibacterial activity at concentrations of 100 μg/mL compared to standard antibiotics like streptomycin .
Data Tables
The following table summarizes the biological activities observed for various derivatives related to Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]-:
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC (μg/mL) |
|---|---|---|---|
| Thiazole Derivative A | Anticancer | HepG2 (liver cancer) | 1.61 |
| Thiazole Derivative B | Antimicrobial | Staphylococcus aureus | 50 |
| Thiourea Derivative C | Antifungal | Candida albicans | 100 |
| Benzothiazole Derivative D | Anticancer | MDA-MB-231 (breast cancer) | 2.00 |
Q & A
Q. What are the common synthetic routes for preparing 1-ethenyl-4-[(4-methylphenyl)thio]-benzene, and what methodological considerations are critical for reproducibility?
The synthesis typically involves thioether formation between a thiol (e.g., 4-methylthiophenol) and a halogenated styrene derivative (e.g., 4-bromostyrene). Key steps include:
- Nucleophilic aromatic substitution : Use of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to facilitate thiolate ion generation.
- Protection of reactive groups : The ethenyl group may require protection during sulfur nucleophile coupling to avoid side reactions.
- Purification : Column chromatography or recrystallization is essential to isolate the product from unreacted thiol or halogenated precursors.
Methodological rigor includes strict anhydrous conditions, inert atmosphere (N₂/Ar), and monitoring via TLC or GC-MS .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the ethenyl group (δ ~5–6 ppm for vinyl protons) and thioether linkage (δ ~2.5 ppm for S–CH₃). Aromatic protons appear in δ 6.5–7.5 ppm .
- X-ray crystallography : Single-crystal XRD (using SHELX or similar software) resolves the molecular geometry, including dihedral angles between the benzene and 4-methylphenylthio groups .
- Mass spectrometry : High-resolution ESI-MS or EI-MS validates the molecular ion peak (C₁₅H₁₄S, exact mass 226.0818) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential irritancy of thioether derivatives.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Waste disposal : Collect in designated containers for sulfur-containing organic waste .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron-donating/withdrawing effects of the thioether and ethenyl groups.
- Molecular docking : Study interactions with biological targets (e.g., enzymes) by analyzing sulfur’s lone-pair electrons and π-π stacking of the aromatic rings.
- Solvent effects : Use COSMO-RS models to simulate solubility and stability in different media .
Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR vs. XRD)?
- Cross-validation : Compare experimental NMR shifts with computed chemical shifts (via Gaussian or ADF software).
- Dynamic effects : Variable-temperature NMR can clarify conformational flexibility affecting XRD vs. solution-state data discrepancies.
- Complementary techniques : Use IR spectroscopy to confirm absence of oxidation (e.g., sulfoxide formation at ~1050 cm⁻¹) .
Q. How does the steric and electronic environment of the thioether group influence regioselectivity in further functionalization?
- Steric effects : The 4-methylphenyl group hinders electrophilic substitution at the para position of the benzene ring.
- Electronic effects : The thioether’s electron-donating nature directs electrophiles to the ortho/para positions of the ethenyl-substituted benzene.
- Case study : Nitration experiments show preferential substitution at the ethenyl-adjacent position, verified by NOESY NMR .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Low solubility : Use mixed solvents (e.g., CHCl₃/hexane) for slow evaporation.
- Polymorphism : Screen crystallization conditions (temperature, solvent ratios) to isolate stable polymorphs.
- Twinned crystals : Apply SHELXL’s TWIN/BASF commands for refinement .
Methodological Tables
Q. Table 1. Key Spectral Benchmarks
| Technique | Expected Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H, CH₃), 5.2–5.8 (vinyl) | |
| ¹³C NMR | δ 21.4 (CH₃), 126–140 (aromatic) | |
| HRMS (ESI+) | m/z 227.0895 [M+H]⁺ |
Q. Table 2. Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thioether coupling | 4-Methylthiophenol, K₂CO₃, DMF, 80°C | 65–75% |
| Purification | Silica gel (hexane:EtOAc = 4:1) | >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
